molecular formula C17H25N3O B11816332 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11816332
M. Wt: 287.4 g/mol
InChI Key: IZGRGCCAMHQRFR-UHFFFAOYSA-N
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Description

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 5 and a piperidin-1-yl moiety at position 4. A piperidine ring, functionalized with a carbaldehyde group, is attached to the pyridine at position 5. This structure combines aromatic and aliphatic nitrogen-containing rings, which are common in bioactive molecules.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C17H25N3O/c1-14-11-15(16-7-3-6-10-20(16)13-21)12-18-17(14)19-8-4-2-5-9-19/h11-13,16H,2-10H2,1H3

InChI Key

IZGRGCCAMHQRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C3CCCCN3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of piperidine and pyridine derivatives, followed by functional group modifications to introduce the aldehyde group .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making the process efficient and scalable .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde functional group (CHO-\text{CHO}) is highly susceptible to oxidation. Common oxidizing agents convert it into a carboxylic acid (COOH-\text{COOH}) under controlled conditions.

Reagent Conditions Product Notes
KMnO4\text{KMnO}_4Acidic or neutral aqueous2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylic acidComplete oxidation requires heating.
CrO3\text{CrO}_3H2SO4\text{H}_2\text{SO}_4, H2O\text{H}_2\text{O}Same as aboveRisk of over-oxidation in harsh conditions.

Oxidation mechanisms typically involve the formation of a geminal diol intermediate before further dehydrogenation.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol (CH2OH-\text{CH}_2\text{OH}) without affecting the heterocyclic rings.

Reagent Conditions Product Yield
NaBH4\text{NaBH}_4EtOH\text{EtOH}, RT2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-methanol~80%
LiAlH4\text{LiAlH}_4Dry Et2O\text{Et}_2\text{O}Same as above>90%

Reduction proceeds via hydride transfer to the electrophilic carbonyl carbon.

Nucleophilic Substitution on Heterocycles

  • Piperidine Ring : The lone pair on nitrogen can participate in alkylation or acylation reactions. For example, treatment with acyl chlorides (RCOCl\text{RCOCl}) forms amides.

  • Pyridine Ring : Electron-deficient positions (C-2 and C-4) may undergo nucleophilic substitution if activated. A phase-transfer catalyst (e.g., CTAB) in PEG-400 solvent enhances reactivity, as demonstrated in analogous quinoline systems .

Condensation Reactions

The aldehyde group engages in condensation with amines to form Schiff bases:

RCHO+R’NH2RCH=NR’+H2O\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} + \text{H}_2\text{O}

This reaction is pivotal in synthesizing imine-linked derivatives for coordination chemistry or drug design.

Ring-Opening and Functionalization

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening. For instance:

  • Acid-Catalyzed Hydrolysis : Yields amino-alcohol derivatives.

  • Photochemical Reactions : Potential for C–H functionalization on the pyridine ring.

Comparative Reactivity Insights

The compound’s dual piperidine-pyridine architecture introduces steric and electronic effects that modulate reactivity:

Structural Feature Impact on Reactivity
Aldehyde groupHigh electrophilicity; drives oxidation, reduction, and condensation .
Piperidine ringBasic nitrogen enables protonation or coordination with metal ions.
Methyl substituent on pyridineElectron-donating effect stabilizes the ring but reduces electrophilic substitution .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are crucial for the treatment of various neurological conditions, including depression and anxiety disorders. Preliminary studies suggest that compounds with similar structures exhibit psychoactive effects, indicating potential for therapeutic development in neuropharmacology.

Anticancer Properties

Studies have highlighted the compound's potential as an anticancer agent. Its structural components allow it to induce apoptosis in cancer cells. For instance, comparative studies have shown that derivatives of this compound can be more effective than conventional treatments in inducing cell death in breast cancer models. Flow cytometry analysis confirmed increased early apoptotic cells in treated groups, suggesting a mechanism that warrants further exploration .

Synthetic Routes

The synthesis of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves several steps:

  • Formation of the Pyridine Ring : This can be achieved through methods like Hantzsch synthesis.
  • Introduction of Piperidine Moiety : Nucleophilic substitution reactions are commonly used to incorporate the piperidine group.
  • Final Functionalization : Aldehyde functionalities can be introduced through oxidation processes.

These synthetic routes require careful optimization to achieve high yields and purity.

Case Study 1: Neuropharmacological Effects

A study assessing the neuropharmacological properties of similar compounds found significant modulation of serotonin receptors, suggesting potential use in treating mood disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .

Case Study 2: Anticancer Efficacy

In another study, derivatives of this compound demonstrated considerable efficacy against various cancer cell lines. The treatment resulted in a significant reduction of tumor size in animal models, reinforcing its potential as a candidate for further clinical trials .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in ring systems, substituents, and functional groups, leading to differences in physicochemical properties and biological activities. Key comparisons are outlined below:

Core Heterocycle Variations

  • Pyridine vs. Pyrimidine: The compound 2-[6-(Piperidin-1-yl)pyrimidin-4-yl]-4-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one () replaces the pyridine core with a pyrimidine ring. Thieno[3,2-b]pyridine Derivatives (): Fused thiophene-pyridine systems (e.g., 5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxamide) introduce planar, aromatic frameworks that may enhance stacking interactions in biological systems. Fluorination at the piperidine ring (4-fluoropiperidin-1-yl) increases lipophilicity and metabolic stability .

Substituent Modifications

  • Piperidin-1-yl vs. Azepan-1-yl: 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde () substitutes the six-membered piperidine ring with a seven-membered azepane. The larger ring size may reduce ring strain and alter steric interactions in binding pockets, though this compound is noted for laboratory use only .
  • Methyl and Carbaldehyde Groups :
    • The target compound’s 5-methyl group may enhance hydrophobic interactions, while the carbaldehyde provides a reactive site for forming Schiff bases or hydrazones. Similar aldehyde-containing analogs (e.g., 1-((3-Methyl-4'-nitro-[1,1'-biphenyl]-2-yl)methyl)piperidine in ) leverage such groups for conjugation in drug design .

Physicochemical and Structural Data Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Pyridine 5-Methyl, 6-piperidin-1-yl, piperidine-1-carbaldehyde High potential for derivatization N/A
2-(6-Azepan-1-yl-pyridin-3-yl)piperidine-1-carbaldehyde Pyridine 6-Azepan-1-yl, piperidine-carbaldehyde Lab research use; altered steric profile
2-[6-(Piperidin-1-yl)pyrimidin-4-yl]-4-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one Pyrimidine Piperidinyl, pyridin-3-yl, pyrazol-3-one HIF-prolyl hydroxylase inhibition
5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxamide Thienopyridine 4-Fluoropiperidinyl, carboxamide Enhanced lipophilicity and stability

Biological Activity

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (commonly referred to as compound 1) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for compound 1 is C17H25N3OC_{17}H_{25}N_3O, and it features a complex structure that includes two piperidine rings and a pyridine moiety. The structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compound 1 exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Its potential as an inhibitor of specific enzymes and receptors has been highlighted in several studies.

The biological activity of compound 1 can be attributed to its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may lead to significant pharmacological effects, including:

  • Neuroprotective Effects : By modulating neurotransmitter levels, compound 1 may provide protective effects against neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that compound 1 may inhibit the proliferation of certain cancer cell lines.

Case Studies and Experimental Data

Several studies have investigated the biological activity of compound 1, focusing on its pharmacological effects:

  • Inhibition of Glycine Transporter 1 (GlyT1) :
    • A study demonstrated that derivatives similar to compound 1 showed significant inhibition of GlyT1, which is implicated in various neurological disorders. The IC50 value for inhibition was reported at approximately 11.7 µM .
  • Anticancer Activity :
    • Compound 1 was evaluated for its antiproliferative effects on human cancer cell lines. The IC50 values ranged from 19.9 to 75.3 µM across different cancer types, indicating moderate efficacy .
    • A comparative analysis with other piperidine derivatives revealed that modifications in the structure could enhance anticancer potency.
  • Receptor Binding Studies :
    • Binding affinity assays indicated that compound 1 exhibits notable affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, suggesting potential applications in treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (µM)Reference
GlyT1 InhibitionGlycine Transporter11.7
AnticancerVarious Cancer Cell Lines19.9 - 75.3
Serotonin Receptor Binding5-HT2ANot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or cyclization strategies. For example, analogous piperidine derivatives are synthesized via coupling reactions between substituted pyridines and piperidine moieties under inert atmospheres (e.g., nitrogen). Optimization includes:

  • Catalyst selection : Use palladium catalysts for cross-coupling reactions .
  • Temperature control : Reactions often proceed at 80–110°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .
    • Yield improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of piperidine derivatives to pyridine intermediates) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 314.20) .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .
    • Troubleshooting : Discrepancies in NMR data may arise from tautomerism; use deuterated DMSO for aldehyde group stability .

Q. What are the best practices for safe handling and storage of this compound in a laboratory setting?

  • Handling :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
    • Storage : Keep in airtight containers under nitrogen at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers design assays to evaluate the pharmacological activity of this compound?

  • In vitro models :

  • Receptor binding assays : Screen for affinity at GPCRs (e.g., serotonin/dopamine receptors) using radioligand displacement .
  • Enzyme inhibition : Test against kinases or phosphodiesterases via fluorescence-based assays (IC₅₀ determination) .
    • Data interpretation : Normalize activity against positive controls (e.g., known inhibitors) and validate with dose-response curves .

Q. How should contradictory data in synthesis or bioactivity studies be addressed?

  • Case example : Discrepancies in yield or purity may arise from residual solvents or side reactions.

  • Replication : Repeat reactions under identical conditions to confirm reproducibility .
  • Analytical cross-validation : Use orthogonal methods (e.g., NMR + LC-MS) to verify compound identity .
    • Bioactivity conflicts : Compare results across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific effects .

Q. What strategies are recommended for assessing the compound’s stability under varying experimental conditions?

  • Accelerated stability studies :

  • Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH stability : Test in buffers (pH 3–9) to identify optimal storage conditions .
    • Degradation products : Characterize using LC-MS; common products include oxidized aldehydes or piperidine ring-opening derivatives .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In silico tools :

  • Molecular docking : Predict binding modes at target receptors (e.g., AutoDock Vina) .
  • ADMET prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .
    • Validation : Compare computational predictions with in vitro permeability assays (e.g., Caco-2 cell models) .

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